3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a chloro-fluorobenzene core substituted with a hydroxyethyl group linked to a 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility and bioavailability, while the hydroxyethyl spacer may influence conformational flexibility .
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O3S/c1-20(2)12-5-3-11(4-6-12)16(21)10-19-24(22,23)13-7-8-15(18)14(17)9-13/h3-9,16,19,21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAXOBGUPSTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F6414-1783 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic compounds or sulfonamides
Mode of Action
Based on its chemical structure, it may undergo nucleophilic aromatic substitution reactions. In such reactions, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, leading to the substitution of one of the substituents in the ring. This could result in changes to the target molecule’s function or activity.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various molecules, suggesting that f6414-1783 could potentially interfere with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6414-1783 are not well-studied. Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body. The presence of functional groups such as the sulfonamide could potentially affect its metabolism and excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of F6414-1783. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the pH of the environment.
Comparison with Similar Compounds
Key Structural Differences
- Hydroxyethyl vs. Diazepanyl Substituents: Target Compound: Features a 2-hydroxyethyl group attached to the 4-(dimethylamino)phenyl ring. Analog (10c): Contains a 1,4-diazepanyl-methyl group at the phenyl ring, introducing a seven-membered ring system that increases molecular weight (379.90 g/mol) and steric bulk compared to the target compound .
- Halogenation Patterns: Target Compound: Chloro and fluoro substituents at positions 3 and 4 on the benzene ring.
Physicochemical Properties
Key Observations :
- The hydroxyethyl group in the target compound likely improves aqueous solubility compared to diazepanyl-substituted analogs (e.g., 10c) due to increased polarity .
- Halogenation (Cl/F) in analogs correlates with enhanced thermal stability, as seen in the high melting point (175–178°C) of the chromenone derivative .
Limitations and Contradictions
- Data Gaps : Evidence lacks explicit biological data for the target compound, necessitating extrapolation from structural analogs.
- Functional Trade-offs : While the hydroxyethyl group improves solubility, it may reduce metabolic stability compared to bulkier substituents (e.g., diazepanyl) .
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